molecular formula C9H11F2NO2 B13547390 (s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol

(s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol

Cat. No.: B13547390
M. Wt: 203.19 g/mol
InChI Key: ZNHFZWLHNLDZMJ-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol is a chemical compound with the molecular formula C9H11F2NO2 It is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group may enhance its lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (s)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol
  • 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-ol

Uniqueness

(s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol is unique due to the specific positioning of the difluoromethoxy group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Biological Activity

(S)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol, commonly referred to as DFMPA, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C9H11F2NO2, with a molecular weight of approximately 189.19 g/mol. Its structure includes an amino group, a difluoromethoxy substituent on the phenyl ring, and a hydroxyl functional group. The positioning of the difluoromethoxy group enhances lipophilicity, which is crucial for its interaction with biological membranes and targets.

The biological activity of DFMPA is primarily attributed to its ability to interact with various biomolecular targets through hydrogen bonding and hydrophobic interactions. The amino group facilitates these interactions, while the difluoromethoxy group may enhance membrane permeability. Preliminary studies suggest that DFMPA may modulate several biochemical pathways, contributing to its pharmacological effects such as anti-inflammatory and analgesic properties.

Biological Activities

  • Anti-inflammatory Effects : Initial research indicates that DFMPA exhibits significant anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : DFMPA has shown potential as an analgesic agent in preclinical studies. Its mechanism may involve the modulation of pain pathways at the central nervous system level.
  • Cellular Interactions : Studies have demonstrated that DFMPA can influence cellular processes by interacting with specific receptors or enzymes, potentially leading to therapeutic benefits in conditions such as pain and inflammation .

Research Findings and Case Studies

Several studies have explored the biological activity of DFMPA:

  • Potency Studies : A study reported that derivatives with meta-substituted phenyl groups, including DFMPA, displayed high potency against specific cellular targets with an IC50 value of 0.8 μM . This suggests that structural modifications can significantly impact its efficacy.
  • Comparative Analysis : A comparative study highlighted that DFMPA's unique structural features provide it with distinct advantages over similar compounds, particularly in terms of binding efficiency and selectivity for biological targets .

Applications in Medicinal Chemistry

DFMPA's unique properties make it a valuable compound in medicinal chemistry:

Application Area Description
Drug Development Potential lead compound for anti-inflammatory and analgesic drugs.
Biochemical Research Useful in studying specific biochemical pathways and interactions due to its ability to modulate receptor activity.
Pharmaceutical Formulation Its lipophilicity may enhance formulation strategies for better bioavailability.

Properties

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

(2S)-2-amino-2-[3-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H11F2NO2/c10-9(11)14-7-3-1-2-6(4-7)8(12)5-13/h1-4,8-9,13H,5,12H2/t8-/m1/s1

InChI Key

ZNHFZWLHNLDZMJ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)F)[C@@H](CO)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(CO)N

Origin of Product

United States

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